molecular formula C20H21N5O5S B10949265 (5Z)-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10949265
M. Wt: 443.5 g/mol
InChI Key: MLVFZNPEZBZVMN-IUXPMGMMSA-N
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Description

4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features a combination of imidazole, pyrazole, and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyrazole and furan moieties. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole and furan rings may also contribute to its biological activity by interacting with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Z)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-1H-IMIDAZOL-5-ONE is unique due to its combination of imidazole, pyrazole, and furan rings, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O5S

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-5-[[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H21N5O5S/c1-29-18-5-4-13(7-14(18)10-23-11-15(9-21-23)25(27)28)8-17-19(26)24(20(31)22-17)12-16-3-2-6-30-16/h4-5,7-9,11,16H,2-3,6,10,12H2,1H3,(H,22,31)/b17-8-

InChI Key

MLVFZNPEZBZVMN-IUXPMGMMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3CCCO3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3CCCO3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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